molecular formula C23H20FN5O B8249939 N-(3-cyano-1-pentyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-4-fluorobenzamide

N-(3-cyano-1-pentyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-4-fluorobenzamide

Katalognummer: B8249939
Molekulargewicht: 401.4 g/mol
InChI-Schlüssel: DDUHEYIJJVIIBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-cyano-1-pentyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-4-fluorobenzamide is a heterocyclic compound featuring a pyrrolo[2,3-b]quinoxaline core substituted with a cyano group at position 3, a pentyl chain at position 1, and a 4-fluorobenzamide moiety at position 2. The 4-fluorobenzamide group may contribute to target binding via halogen interactions, while the pentyl chain likely increases lipophilicity, influencing membrane permeability and pharmacokinetics.

Eigenschaften

IUPAC Name

N-(3-cyano-1-pentylpyrrolo[3,2-b]quinoxalin-2-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O/c1-2-3-6-13-29-21(28-23(30)15-9-11-16(24)12-10-15)17(14-25)20-22(29)27-19-8-5-4-7-18(19)26-20/h4-5,7-12H,2-3,6,13H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUHEYIJJVIIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C#N)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(3-cyano-1-pentyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-4-fluorobenzamide is a synthetic compound that belongs to the pyrroloquinoxaline family. Its unique structure and functional groups suggest potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

  • Chemical Formula : C23H20FN5O
  • Molecular Weight : 401.44 g/mol
  • CAS Number : 304644-92-6

The compound features a pyrroloquinoxaline core with a cyano group and a fluorobenzamide moiety, which may enhance its interaction with biological targets.

Biological Activity Overview

1. Antimicrobial Activity
Preliminary studies indicate that N-(3-cyano-1-pentyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-4-fluorobenzamide exhibits significant antimicrobial properties. This is attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes involved in microbial metabolism.

2. Anticancer Properties
Research suggests that this compound may act as an anticancer agent by targeting specific pathways involved in tumor growth and proliferation. It has shown promise in inhibiting cancer cell lines in vitro, particularly those associated with hematological malignancies.

The exact mechanism of action for N-(3-cyano-1-pentyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-4-fluorobenzamide remains to be fully elucidated. However, it is believed to interact with various molecular targets, including:

  • Enzymes : Inhibition of key enzymes involved in cellular processes.
  • Receptors : Modulation of receptor activity that influences cell signaling pathways related to cancer and infection.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialEffective against multiple bacterial strains
AnticancerInhibits proliferation in specific cancer cell lines
Mechanism InsightsPotential enzyme inhibition and receptor modulation

Case Study: Anticancer Efficacy

In a study involving various cancer cell lines, N-(3-cyano-1-pentyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-4-fluorobenzamide demonstrated a dose-dependent reduction in cell viability. The study reported an IC50 value indicating significant potency against leukemia cells, suggesting further investigation into its therapeutic potential.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of compounds related to N-(3-cyano-1-pentyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-4-fluorobenzamide. For instance, derivatives of pyrroloquinoxaline have demonstrated significant antibacterial and antifungal activities against various pathogens. These compounds were evaluated for their effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa, with some showing promising results in inhibiting bacterial growth at low concentrations .

Cancer Research

The compound's structural analogs have been investigated for their potential as anti-cancer agents. The presence of the quinoxaline moiety is often associated with enhanced activity against cancer cell lines. Studies indicate that modifications to the quinoxaline structure can lead to increased cytotoxicity against specific cancer types, making it a candidate for further development in oncology .

Neuropharmacology

N-(3-cyano-1-pentyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-4-fluorobenzamide has been explored for its neuropharmacological effects. Compounds with similar structures have shown activity in modulating neurotransmitter systems, which could lead to applications in treating neurological disorders such as anxiety and depression. The ability to cross the blood-brain barrier is a significant advantage for these compounds in neuropharmacology .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its unique structure allows chemists to explore various synthetic pathways, leading to the development of new materials or pharmaceuticals. The versatility of the pyrroloquinoxaline framework makes it an attractive target for further chemical modifications .

Case Study 1: Antimicrobial Evaluation

A study evaluated several pyrroloquinoxaline derivatives for their antimicrobial properties. Among them, one derivative exhibited a minimum inhibitory concentration (MIC) of 6.25 µg/mL against Mycobacterium smegmatis, indicating strong potential as an antibacterial agent. The structural characteristics contributing to this activity were analyzed through spectral studies and molecular modeling techniques.

Case Study 2: Cancer Cell Line Studies

In another investigation, a series of quinoxaline derivatives were tested against human cancer cell lines. One compound demonstrated significant cytotoxic effects with an IC50 value in the low micromolar range. Further studies revealed that these compounds induce apoptosis in cancer cells via mitochondrial pathways, highlighting their potential as therapeutic agents in oncology.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pyrrolo[2,3-b]pyridine Derivatives

Example Compound : N-(5-(3,4-Dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-4-fluorobenzamide (8j)

  • Core Structure: Pyrrolo[2,3-b]pyridine (pyridine fused with pyrrole) vs. pyrrolo[2,3-b]quinoxaline in the target compound.
  • Substituents: Position 5: 3,4-Dimethoxyphenyl (electron-rich aryl group) in 8j vs. Position 3: 4-Fluorobenzamide in both compounds. Position 1: No alkyl chain in 8j vs. pentyl chain in the target.
  • Synthesis: Both use 4-fluorobenzoic acid in amide coupling, but purification methods differ (silica gel chromatography with dichloromethane/methanol for 8j) .
  • The quinoxaline core in the target compound may enhance π-π stacking in kinase binding compared to pyridine.
Thieno[2,3-b]quinoxaline Derivatives

Example Compounds :

  • N,N-dimethyl-4-(thieno[2,3-b]quinoxalin-2-yl)aniline (I): Fluorescent probe for amyloid-β fibrils .
  • Ethyl 2-((5-(3-(pyrrol-1-yl)thieno[2,3-b]quinoxalin-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetate (IV): Antimicrobial and fungicide activities .
  • Core Structure: Thieno[2,3-b]quinoxaline (thiophene fused with quinoxaline) vs. pyrrolo[2,3-b]quinoxaline in the target.
  • Key Differences: Thiophene introduces sulfur atoms, altering electronic properties (e.g., fluorescence in compound I). The target’s pyrrole nitrogen may participate in hydrogen bonding, absent in thieno analogs.
MEK Inhibitors (Non-Structural Analogs but Functional Context)

Example Compound : AZD6244 (MEK inhibitor)

  • Structure: Benzimidazole derivative vs. pyrroloquinoxaline in the target.
  • Functional Comparison: Both contain fluorinated aryl groups (4-fluorobenzamide in the target; trifluoromethyl in AZD6244) for enhanced binding. AZD6244 is non-ATP competitive, a trait possibly shared by the target due to its allosteric-like substituents.
  • Toxicity : MEK inhibitors like AZD6244 cause dermatologic side effects; the target’s pentyl chain might mitigate toxicity by altering distribution.

Data Table: Structural and Functional Comparison

Property Target Compound Compound 8j Thieno Derivative IV AZD6244
Core Structure Pyrrolo[2,3-b]quinoxaline Pyrrolo[2,3-b]pyridine Thieno[2,3-b]quinoxaline Benzimidazole
Key Substituents 3-Cyano, 1-pentyl, 2-4-fluorobenzamide 5-(3,4-Dimethoxyphenyl), 3-4-fluorobenzamide Thieno-oxadiazole-thioacetate Trifluoromethyl, aryl groups
Bioactivity Hypothesized kinase inhibition Not reported Antimicrobial MEK inhibition (clinical use)
Synthetic Yield Not reported 43% Not reported Optimized for scale-up
Pharmacokinetic Focus Lipophilicity (pentyl chain) Electron-rich aryl Solubility (ester group) Selectivity/toxicity balance

Research Implications and Gaps

  • Electronic Properties: The target’s cyano group may stabilize charge transfer interactions, unlike methoxy or thiophene groups in analogs.
  • Toxicity Prediction : The pentyl chain could reduce renal clearance compared to shorter-chain analogs, necessitating ADMET studies.

Vorbereitungsmethoden

Core Pyrrolo[2,3-b]Quinoxaline Synthesis

The pyrrolo[2,3-b]quinoxaline scaffold is typically constructed via cyclocondensation of substituted quinoxalines with α-aminonitriles or via Pd-mediated cross-coupling. A plausible pathway involves:

  • Quinoxaline Bromination : 2,3-Dichloroquinoxaline is brominated at the 3-position using NBS (N-bromosuccinimide) under radical initiation.

  • Buchwald-Hartwig Amination : The brominated intermediate reacts with 3-aminopentanenitrile under Pd(OAc)₂/dppf catalysis to install the pentyl-cyano sidechain.

  • Cyclization : Intramolecular cyclization under acidic conditions forms the pyrrolo[2,3-b]quinoxaline core.

Key Reaction Conditions:

StepReagents/CatalystsSolventTemperatureTimeYield
1NBS, AIBNCCl₄80°C6 h78%
2Pd(OAc)₂, dppfToluene110°C15 h65%
3H₂SO₄ (conc.)EtOHReflux3 h82%

Amidation with 4-Fluorobenzoic Acid

The final amidation step couples the pyrroloquinoxaline intermediate with 4-fluorobenzoyl chloride. Two approaches are feasible:

  • Direct Acylation : Reacting the amine with 4-fluorobenzoyl chloride in dichloromethane (DCM) using triethylamine as a base.

  • Carbodiimide-Mediated Coupling : Employing EDCI/HOBt in DMF to activate the carboxylic acid derivative.

Comparative Analysis:

MethodReagentsSolventTemp.TimeYieldPurity
Direct AcylationClCOC₆H₄F-4, Et₃NDCMRT2 h70%95%
EDCI/HOBt CouplingEDCI, HOBt, DIPEADMF0°C→RT12 h85%98%

The carbodiimide method affords higher yields and purity, minimizing side reactions like N-alkylation.

Optimization of Critical Parameters

Solvent and Catalyst Screening for Amination

Microwave-assisted Pd catalysis significantly enhances reaction efficiency. Testing varied ligands and bases (Table 1):

Table 1: Ligand and Base Screening for Buchwald-Hartwig Amination

EntryLigandBaseTemp. (°C)Conversion (%)
1dppft-BuONa11092
2XantphosK₃PO₄12085
3BINAPCs₂CO₃10078

dppf with t-BuONa in toluene provided optimal conversion (92%), though product isolation required careful pH control during workup.

Cyclization Acid Selection

Cyclization efficiency depends on acid strength and solubility:

Table 2: Acid Screening for Cyclization

AcidConcentrationTime (h)Yield (%)
H₂SO₄ (conc.)18 M382
PPA-675
CH₃SO₃H1 M1268

Concentrated H₂SO₄ in ethanol achieved rapid cyclization without byproducts, whereas polyphosphoric acid (PPA) required longer durations.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J = 5.2 Hz, 1H, quinoxaline-H), 8.15 (s, 1H, pyrrole-H), 7.89–7.82 (m, 2H, Ar-F), 7.45–7.38 (m, 2H, Ar-F), 4.21 (t, J = 7.1 Hz, 2H, CH₂-pentyl), 3.02 (s, 1H, CN), 1.75–1.25 (m, 6H, pentyl-CH₂), 0.89 (t, J = 6.8 Hz, 3H, CH₃).

  • HPLC : Purity >98% (C18 column, 70:30 MeOH/H₂O, 1 mL/min, λ = 254 nm).

Solubility and Formulation

Table 3: Solubility Profile in Common Solvents

SolventSolubility (mg/mL)
DMSO25
Ethanol10
PEG-30015
ddH₂O<0.1

For in vivo studies, a stock solution in DMSO is diluted with PEG-300 and Tween 80 to enhance bioavailability.

Challenges and Alternative Approaches

Scale-Up Considerations

Microwave synthesis, while efficient for small batches, faces heat transfer limitations at scale. Transitioning to continuous flow reactors with Pd immobilization improves scalability.

Applications and Derivatives

Although primarily a research chemical, structural analogs exhibit kinase inhibitory activity . Modifying the pentyl chain length or substituting the fluorobenzamide moiety could tune bioactivity.

Q & A

Q. What synthetic methodologies are employed for the preparation of N-(3-cyano-1-pentyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-4-fluorobenzamide?

Methodological Answer: The synthesis involves coupling a pyrrolo[2,3-b]quinoxaline precursor with 4-fluorobenzoic acid derivatives. Key steps include:

  • Nucleophilic substitution : Introduction of the pentyl group at the 1-position of the pyrroloquinoxaline core (analogous to methods in and ) .
  • Amide bond formation : Reaction of the intermediate with 4-fluorobenzoyl chloride or activated ester derivatives under anhydrous conditions (similar to , where 4-fluorobenzoic acid was used with coupling reagents) .
  • Purification : Preparative TLC (dichloromethane:acetone = 8:2) or flash column chromatography (dichloromethane:methanol = 99:1) to achieve >95% purity .

Q. Table 1: Representative Synthesis Conditions from Literature

StepReagents/ConditionsYield/PurityReference
Amide Coupling4-Fluorobenzoic acid, DCC, DMAP, DCM43% yield, 99%
PurificationDichloromethane:methanol (99:1)Purity >95%
CyclizationTHF, reflux, 48 hCrystallization

Q. How is the purity and structural integrity of the compound validated post-synthesis?

Methodological Answer:

  • Analytical Techniques :
    • HPLC/LC-MS : To confirm molecular weight and detect impurities (e.g., used LC-MS for purity assessment) .
    • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., intramolecular hydrogen bonds detected in ) .
    • X-ray Crystallography : Resolve crystal structure and confirm dihedral angles between aromatic rings (as in , which analyzed quinoxaline derivatives) .
  • Purity Standards : Pharmacopeial guidelines (e.g., USP/EP) require <0.1% impurities for preclinical candidates .

Advanced Research Questions

Q. What in vitro assays are recommended to evaluate the compound's inhibitory activity against kinase targets?

Methodological Answer:

  • Kinase Inhibition Assays :
    • Cell-free assays : Measure IC₅₀ using recombinant MEK1/2 or CHK1 kinases (e.g., and describe MEK/CHK1 inhibition protocols) .
    • Cell-based assays : Assess anti-proliferative effects in colorectal cancer (CRC) lines (e.g., HCT-116) with KRAS mutations, as KRAS-driven models are sensitive to MAPK pathway inhibitors .
  • Control Compounds : Use PD0325901 (MEK inhibitor) or GDC-0575 (CHK1 inhibitor) as benchmarks .

Q. Table 2: Key Kinase Targets and Assay Conditions

TargetAssay TypeCell Line/ModelReference
MEK1/2Luminescent ADP-GloHCT-116 (KRAS mut)
CHK1Radioactive ³³P-ATPHT-29

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound's efficacy?

Methodological Answer:

  • Substituent Variation :
    • Pyrroloquinoxaline core : Modify the 3-cyano group to explore steric/electronic effects (e.g., showed 3-cyano improves kinase binding) .
    • 4-Fluorobenzamide : Replace with trifluoromethyl or nitro groups to enhance membrane permeability (see for analogs) .
  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) and LogP (via HPLC) to balance potency and bioavailability .

Q. How do researchers address discrepancies between in vitro potency and in vivo efficacy observed with similar kinase inhibitors?

Methodological Answer:

  • Toxicity Mitigation :
    • Prodrug Design : Mask polar groups (e.g., esterify the benzamide) to reduce off-target effects (as in ’s piperidine derivatives) .
    • Dosing Optimization : Intermittent dosing schedules to minimize cumulative toxicity (e.g., reported neurotoxicity with continuous MEK inhibition) .
  • Formulation Strategies : Nanoemulsions or liposomal encapsulation to improve tumor targeting (e.g., ’s venetoclax analogs use lipid-based delivery) .

Q. What analytical techniques are critical for characterizing intramolecular interactions within the compound?

Methodological Answer:

  • Intramolecular Interactions :
    • Hydrogen Bonding : Detected via IR spectroscopy or NOESY NMR (e.g., identified C–H⋯O bonds in quinoxaline derivatives) .
    • Conformational Analysis : Molecular dynamics simulations to predict bioactive conformations (supported by X-ray data in ) .

Q. Table 3: Key Structural Features and Analytical Methods

FeatureTechniqueObservationReference
Pyrazole Ring ConformationX-ray DiffractionEnvelope conformation (QT = 0.255 Å)
Dihedral AnglesDFT Calculations82.58° between pyrazole/quinoxaline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.